molecular formula C16H17NO2 B249454 N-[2-(biphenyl-4-yloxy)ethyl]acetamide

N-[2-(biphenyl-4-yloxy)ethyl]acetamide

Cat. No. B249454
M. Wt: 255.31 g/mol
InChI Key: LGPXRQMJGSBKEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(biphenyl-4-yloxy)ethyl]acetamide, also known as BPEA, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. BPEA is a derivative of the compound 4-phenylbutyric acid, which has been shown to have anti-inflammatory and anti-tumor properties. In

Mechanism of Action

The mechanism of action of N-[2-(biphenyl-4-yloxy)ethyl]acetamide is not fully understood. However, it has been suggested that N-[2-(biphenyl-4-yloxy)ethyl]acetamide may exert its therapeutic effects through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the repression of gene transcription. Inhibition of HDACs by N-[2-(biphenyl-4-yloxy)ethyl]acetamide can lead to the upregulation of genes involved in various cellular processes such as apoptosis, cell cycle regulation, and DNA repair.
Biochemical and Physiological Effects:
N-[2-(biphenyl-4-yloxy)ethyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. N-[2-(biphenyl-4-yloxy)ethyl]acetamide has also been shown to improve cognitive function and protect against neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[2-(biphenyl-4-yloxy)ethyl]acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N-[2-(biphenyl-4-yloxy)ethyl]acetamide is also relatively non-toxic and has low side effects, making it a safe compound for in vitro and in vivo experiments. However, N-[2-(biphenyl-4-yloxy)ethyl]acetamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some experiments. N-[2-(biphenyl-4-yloxy)ethyl]acetamide also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on N-[2-(biphenyl-4-yloxy)ethyl]acetamide. One area of research is to further investigate its mechanism of action and identify its specific targets. Another area of research is to explore its potential use in combination with other compounds for the treatment of various diseases. Additionally, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-[2-(biphenyl-4-yloxy)ethyl]acetamide to optimize its therapeutic potential. Finally, more studies are needed to investigate the potential side effects and safety of N-[2-(biphenyl-4-yloxy)ethyl]acetamide in humans.

Synthesis Methods

N-[2-(biphenyl-4-yloxy)ethyl]acetamide can be synthesized through a multi-step process starting from 4-phenylbutyric acid. The first step involves the conversion of 4-phenylbutyric acid to 4-bromobutyric acid through the reaction with phosphorus tribromide. The second step involves the reaction of 4-bromobutyric acid with sodium ethoxide to form 2-(bromomethyl)phenyl ether. The final step involves the reaction of 2-(bromomethyl)phenyl ether with N-acetyl ethylenediamine to form N-[2-(biphenyl-4-yloxy)ethyl]acetamide.

Scientific Research Applications

N-[2-(biphenyl-4-yloxy)ethyl]acetamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. N-[2-(biphenyl-4-yloxy)ethyl]acetamide has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

N-[2-(biphenyl-4-yloxy)ethyl]acetamide

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-[2-(4-phenylphenoxy)ethyl]acetamide

InChI

InChI=1S/C16H17NO2/c1-13(18)17-11-12-19-16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18)

InChI Key

LGPXRQMJGSBKEG-UHFFFAOYSA-N

SMILES

CC(=O)NCCOC1=CC=C(C=C1)C2=CC=CC=C2

Canonical SMILES

CC(=O)NCCOC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.